molecular formula C11H10ClNOS B1416213 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole CAS No. 915925-13-2

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole

Cat. No. B1416213
M. Wt: 239.72 g/mol
InChI Key: FBESPAFVHHRXEJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions of the synthesis process.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also involve studying the compound’s chemical behavior, such as its acidity or basicity.


Scientific Research Applications

Corrosion Inhibition

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole derivatives have been studied for their potential as corrosion inhibitors. For example, a thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was synthesized and investigated as a corrosion inhibitor for mild steel in hydrochloric acid. This compound exhibited an impressive 98% protection degree and was found to act as a mixed-kind inhibitor (Attou et al., 2020).

Synthesis of New Compounds

The synthesis of new compounds using 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole derivatives has been a subject of interest. For instance, 4-Chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea to produce a novel thiazole derivative, contributing to the field of organic chemistry (Rozentsveig et al., 2011).

Antimicrobial Activity

Certain thiazole derivatives show promising antimicrobial activity. The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was analyzed for its antimicrobial properties and was found to exhibit antifungal and antibacterial effects (Viji et al., 2020).

Molecular Docking Studies

Molecular docking studies using thiazole derivatives have been conducted to understand their potential as drug candidates. For instance, docking studies were carried out to evaluate the interaction of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBESPAFVHHRXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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